2-(4-Bromophenyl)-4-piperidin-1-ylquinazoline
Overview
Description
2-(4-Bromophenyl)-4-piperidin-1-ylquinazoline is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a quinazoline core substituted with a 4-bromophenyl group and a piperidine ring, making it a versatile scaffold for the development of new pharmaceuticals and chemical probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-piperidin-1-ylquinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinazoline in the presence of a palladium catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinazoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-piperidin-1-ylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinazolines .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: It has been investigated for its potential as a biological probe to study cellular processes and protein interactions.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-piperidin-1-ylquinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)ethylamine: Another compound with a 4-bromophenyl group, used in the synthesis of various derivatives.
4-Bromophenylacetic acid: A compound with similar structural features, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(4-Bromophenyl)-4-piperidin-1-ylquinazoline is unique due to its combination of a quinazoline core, a 4-bromophenyl group, and a piperidine ring. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-(4-bromophenyl)-4-piperidin-1-ylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3/c20-15-10-8-14(9-11-15)18-21-17-7-3-2-6-16(17)19(22-18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQELZNSOCYITOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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